molecular formula C13H19NO2 B13462620 Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13462620
M. Wt: 221.29 g/mol
InChI Key: JKAXCWSDHKHASS-SNVBAGLBSA-N
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Description

tert-Butyl (6S)-6-ethynyl-5-azaspiro[24]heptane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Protection and deprotection steps: Protecting groups such as tert-butyl are often used to protect functional groups during the synthesis and are later removed under specific conditions.

Industrial Production Methods

Industrial production of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a base or a catalyst, such as sodium hydride (NaH) or palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and electronic properties.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
  • tert-Butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Uniqueness

tert-Butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This differentiates it from similar compounds that may lack this functional group and, consequently, have different chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl (6S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-10-8-13(6-7-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1

InChI Key

JKAXCWSDHKHASS-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C#C

Origin of Product

United States

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